An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS: 589-87-7)
An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS: 589-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodobenzene is a dihalogenated aromatic hydrocarbon that serves as a pivotal building block in organic synthesis. Its unique molecular structure, featuring a bromine and an iodine atom at the para positions of a benzene (B151609) ring, allows for selective and sequential functionalization. This differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes it an invaluable precursor in the construction of complex organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and advanced materials like Organic Light-Emitting Diodes (OLEDs).[1][2] The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, enabling chemists to perform site-selective modifications.[1][3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-bromo-4-iodobenzene, with a focus on experimental protocols and quantitative data to support researchers in their laboratory work.
Physicochemical and Spectroscopic Properties
1-Bromo-4-iodobenzene is a white to light brown crystalline powder at room temperature.[4] It is insoluble in water but soluble in common organic solvents.[4]
Table 1: Physicochemical Properties of 1-Bromo-4-iodobenzene
| Property | Value | Reference(s) |
| CAS Number | 589-87-7 | [5] |
| Molecular Formula | C₆H₄BrI | [4][5] |
| Molecular Weight | 282.90 g/mol | [4][5] |
| Appearance | White to light brown crystalline powder | [4] |
| Melting Point | 89-91 °C | [4][6] |
| Boiling Point | 120-122 °C at 14 mmHg | [4][6] |
| Solubility | Insoluble in water; soluble in common organic solvents | [4] |
| InChI Key | UCCUXODGPMAHRL-UHFFFAOYSA-N | [7] |
Table 2: Spectroscopic Data for 1-Bromo-4-iodobenzene
| Technique | Data | Reference(s) |
| ¹H NMR | 90 MHz in CDCl₃: δ 7.527, 7.224 ppm | [8] |
| ¹³C NMR | in CDCl₃ | [9] |
| Mass Spectrometry (EI) | m/z values: 282, 284, 155 | [10][11] |
| Infrared (IR) | KBr disc and CCl₄ solution spectra available | [9] |
| UV-Vis | Spectra available | [10] |
Synthesis of 1-Bromo-4-iodobenzene
The most common and reliable method for synthesizing 1-bromo-4-iodobenzene is through the diazotization of 4-bromoaniline (B143363), followed by a Sandmeyer-type reaction with potassium iodide.[7][12] An alternative, though less common, approach is the electrophilic iodination of bromobenzene.[12]
Established Synthetic Route: Diazotization of 4-Bromoaniline
This multi-step process is a standard method in organic synthesis known for its reliability and good yields.[12]
Figure 1: Synthesis of 1-Bromo-4-iodobenzene via diazotization.
Experimental Protocol: Diazotization of 4-Bromoaniline [4][12]
-
Diazotization:
-
Dissolve 4-bromoaniline (0.02 mol) in a 20% mass fraction sulfuric acid solution.
-
Cool the mixture to a temperature between -10 °C and 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (0.021 mol) in water dropwise, ensuring the temperature remains below 5 °C. This forms the 4-bromobenzenediazonium salt in situ.[4][12]
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (0.021 mol) in water.
-
Add the potassium iodide solution to the freshly prepared diazonium salt solution.
-
Allow the reaction mixture to stir and gradually warm to room temperature. Gentle heating may be applied to ensure the complete decomposition of the diazonium salt.[12]
-
-
Work-up and Purification:
Chemical Reactivity and Applications in Drug Development
1-Bromo-4-iodobenzene is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its differential reactivity is key to its utility, allowing for the stepwise and selective introduction of different molecular fragments.[3] This makes it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for OLEDs.[1][3]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for selective functionalization at the iodine position under milder conditions.[3][13]
Figure 2: Sequential cross-coupling workflow.
Table 3: Representative Yields in Selective Mono-Coupling Reactions [14]
| Reaction Type | Coupling Partner | Product | Typical Yield (%) | Key Conditions |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | 70-95% | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), moderate temperature |
| Stille | Tributyl(phenyl)stannane | 4-Bromo-1,1'-biphenyl | 75-98% | Pd catalyst, often with a ligand like PPh₃ or AsPh₃ |
| Sonogashira | Phenylacetylene (B144264) | 1-Bromo-4-(phenylethynyl)benzene | 80-99% | Pd catalyst, Cu(I) co-catalyst, amine base, room temperature |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. With 1-bromo-4-iodobenzene, this reaction can be performed selectively at the more reactive C-I bond, often at room temperature.[7][15]
Figure 3: Selective Sonogashira coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling [1][14]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%), and copper(I) iodide (CuI) (2-4 mol%).
-
Add an anhydrous, degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine.[1][14]
-
-
Reaction Execution:
-
Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS). The reaction is typically complete when the starting 1-bromo-4-iodobenzene is consumed.[1][14]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-bromo-4-(phenylethynyl)benzene.[14]
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds. A two-step, one-pot sequential Suzuki-Miyaura coupling can be performed with 1-bromo-4-iodobenzene to synthesize unsymmetrical biaryl compounds.[13][16]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling [13]
-
First Coupling (at the C-I bond):
-
In a reaction vessel, combine 1-bromo-4-iodobenzene (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).[13][16]
-
Stir the mixture at a controlled temperature (e.g., 70-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Second Coupling (at the C-Br bond):
-
After cooling the reaction mixture, add the second arylboronic acid (1.2 eq), additional palladium catalyst, and base.
-
Heat the reaction to a higher temperature (e.g., 100-110 °C) to facilitate the coupling at the less reactive C-Br bond.[13]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
-
Safety and Handling
1-Bromo-4-iodobenzene is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][17][18] It is also noted that it may cause long-lasting harmful effects to aquatic life.[17][19]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from light and oxidizing agents in a tightly sealed container.[17][18]
First Aid Measures: [19]
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[17][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Bromo-4-iodobenzene 98 589-87-7 [sigmaaldrich.com]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR spectrum [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. sodiumiodide.net [sodiumiodide.net]
- 18. 1-Bromo-4-iodobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. 1-ブロモ-4-ヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
